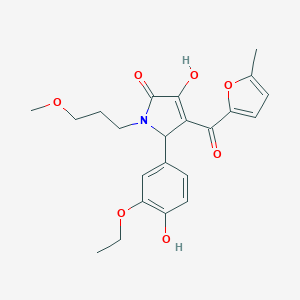![molecular formula C21H23BrN2O6 B265651 3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate' is a complex chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The synthesis of this compound is challenging, but recent advancements in synthetic methods have made it possible to produce the compound in a more efficient manner.
Scientific Research Applications
The compound '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate' has potential applications in medicinal chemistry. It has been shown to have antitumor, antioxidant, and anti-inflammatory properties. Studies have also shown that the compound has potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate' is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate' are still being studied. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells, reduce oxidative stress, and decrease inflammation. The compound has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate' in lab experiments include its potential as a treatment for cancer and neurodegenerative diseases. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have other potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its low yield and complex synthesis method.
Future Directions
There are several future directions for research on '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate'. One direction is to further study the mechanism of action of the compound, in order to better understand its potential applications in medicine. Another direction is to develop more efficient synthetic methods for the compound, in order to increase its yield and make it more accessible for research. Additionally, further studies are needed to determine the safety and efficacy of the compound in human clinical trials.
Synthesis Methods
The synthesis of '3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate' is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the use of multi-component reactions. The starting materials for this reaction include indole, malononitrile, and ethyl acetoacetate. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol. The yield of this reaction is typically low, but recent advancements in synthetic methods have allowed for higher yields and more efficient production of the compound.
properties
Product Name |
3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
|---|---|
Molecular Formula |
C21H23BrN2O6 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
3-O//'-butyl 5-O//'-ethyl 2//'-amino-5-bromo-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//',5//'-dicarboxylate |
InChI |
InChI=1S/C21H23BrN2O6/c1-4-6-9-29-19(26)16-17(23)30-11(3)15(18(25)28-5-2)21(16)13-10-12(22)7-8-14(13)24-20(21)27/h7-8,10H,4-6,9,23H2,1-3H3,(H,24,27) |
InChI Key |
XOUOULFZRQBGFE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OCC)C)N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OCC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B265578.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265581.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B265583.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265584.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265585.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265586.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265587.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265590.png)

![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B265593.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)
